molecular formula C18H22N6O2 B11133056 N-{4-oxo-4-[4-(2-pyridyl)piperazino]butyl}-2-pyrazinecarboxamide

N-{4-oxo-4-[4-(2-pyridyl)piperazino]butyl}-2-pyrazinecarboxamide

Cat. No.: B11133056
M. Wt: 354.4 g/mol
InChI Key: GHFQLGVRBZIJNO-UHFFFAOYSA-N
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Description

N-{4-oxo-4-[4-(2-pyridyl)piperazino]butyl}-2-pyrazinecarboxamide is a synthetic compound with a complex structure that includes a pyrazine ring, a piperazine ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-oxo-4-[4-(2-pyridyl)piperazino]butyl}-2-pyrazinecarboxamide typically involves multiple steps:

    Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine derivatives.

    Incorporation of the Pyridine Ring: The pyridine ring is attached via coupling reactions, such as Suzuki or Heck coupling, using suitable pyridine derivatives.

    Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions, ensuring the correct orientation and connectivity of all rings.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-{4-oxo-4-[4-(2-pyridyl)piperazino]butyl}-2-pyrazinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium or copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{4-oxo-4-[4-(2-pyridyl)piperazino]butyl}-2-pyrazinecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{4-oxo-4-[4-(2-pyridyl)piperazino]butyl}-2-pyrazinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-{4-oxo-4-[4-(2-pyridyl)piperazino]butyl}-2-pyrazinecarboxamide analogs: Compounds with similar structures but different substituents on the rings.

    Pyrazinamide derivatives: Compounds with modifications to the pyrazine ring.

    Piperazine derivatives: Compounds with different functional groups attached to the piperazine ring.

Uniqueness

This compound is unique due to its specific combination of pyrazine, piperazine, and pyridine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C18H22N6O2

Molecular Weight

354.4 g/mol

IUPAC Name

N-[4-oxo-4-(4-pyridin-2-ylpiperazin-1-yl)butyl]pyrazine-2-carboxamide

InChI

InChI=1S/C18H22N6O2/c25-17(5-3-7-22-18(26)15-14-19-8-9-20-15)24-12-10-23(11-13-24)16-4-1-2-6-21-16/h1-2,4,6,8-9,14H,3,5,7,10-13H2,(H,22,26)

InChI Key

GHFQLGVRBZIJNO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)CCCNC(=O)C3=NC=CN=C3

Origin of Product

United States

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